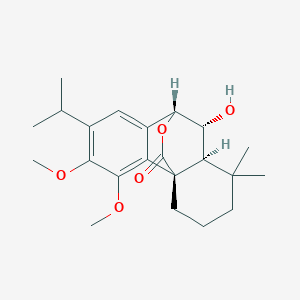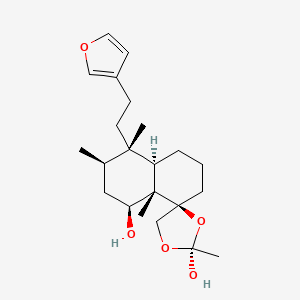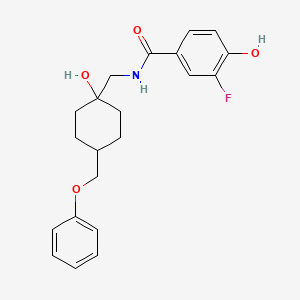![molecular formula C28H21N2NaO5S2 B12372698 Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate](/img/structure/B12372698.png)
Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PSB-16133 (sodium) is a tool compound specifically designed to block P2Y receptor subtypes. It is a selective antagonist for the UTP-activated P2Y4 receptor with an IC50 value of 233 nM . This compound is widely used in scientific research to study the roles of P2Y receptors in various physiological processes and to validate them as potential drug targets .
Preparation Methods
The synthesis of PSB-16133 (sodium) involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Industrial production methods for PSB-16133 (sodium) are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
PSB-16133 (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Scientific Research Applications
PSB-16133 (sodium) has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the roles of P2Y receptors in various chemical processes. In biology, it helps researchers understand the physiological functions of P2Y receptors and their involvement in cellular signaling pathways. In medicine, PSB-16133 (sodium) is used to investigate the potential therapeutic applications of P2Y receptor antagonists in treating diseases such as inflammation, thrombosis, and cancer . In industry, it is utilized in the development of new drugs and therapeutic agents targeting P2Y receptors .
Mechanism of Action
PSB-16133 (sodium) exerts its effects by selectively blocking P2Y receptor subtypes, particularly the P2Y4 receptor. This inhibition prevents the activation of downstream signaling pathways mediated by these receptors. The molecular targets of PSB-16133 (sodium) include the P2Y4 receptor and other related P2Y receptor subtypes. By blocking these receptors, PSB-16133 (sodium) can modulate various physiological processes, such as inflammation, platelet aggregation, and cell proliferation .
Comparison with Similar Compounds
PSB-16133 (sodium) is unique in its selectivity and potency as a P2Y4 receptor antagonist. Similar compounds include PSB-1699, which also inhibits the P2Y4 receptor but with different selectivity and potency profiles . Other related compounds include various P2Y receptor antagonists and agonists, each with distinct selectivity for different P2Y receptor subtypes. The uniqueness of PSB-16133 (sodium) lies in its high selectivity for the P2Y4 receptor and its ability to block this receptor at submicromolar concentrations .
Properties
Molecular Formula |
C28H21N2NaO5S2 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
sodium;1-amino-4-[4-(2,4-dimethylphenyl)sulfanylanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C28H22N2O5S2.Na/c1-15-7-12-22(16(2)13-15)36-18-10-8-17(9-11-18)30-21-14-23(37(33,34)35)26(29)25-24(21)27(31)19-5-3-4-6-20(19)28(25)32;/h3-14,30H,29H2,1-2H3,(H,33,34,35);/q;+1/p-1 |
InChI Key |
VKKGSBFVNWDGQZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


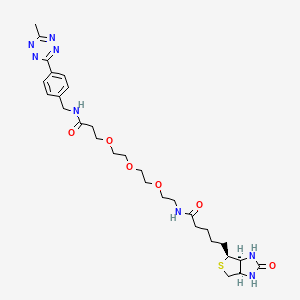
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-6-(2,5-dinitroanilino)hexanoic acid](/img/structure/B12372629.png)
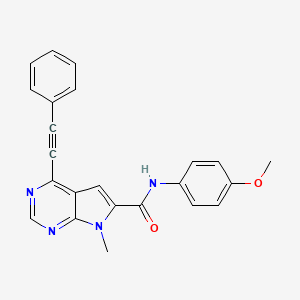
![4-[3-[9-Methyl-6-morpholin-4-yl-2-(2-propan-2-ylbenzimidazol-1-yl)purin-8-yl]oxyazetidin-1-yl]thiane 1,1-dioxide](/img/structure/B12372640.png)
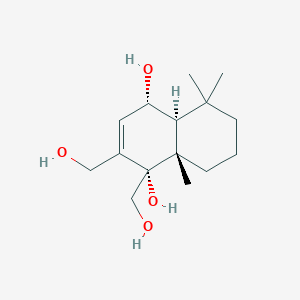
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide](/img/structure/B12372658.png)


![4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol](/img/structure/B12372675.png)
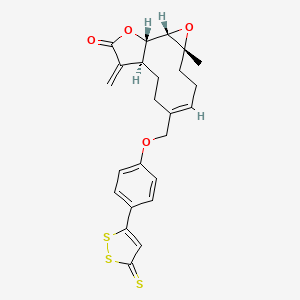
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12372693.png)
